Thioacetamide
Overview
Description
Thioacetamide is an organosulfur compound with the chemical formula C₂H₅NS . It appears as a white crystalline solid and is soluble in water. This compound is primarily used as a source of sulfide ions in the synthesis of organic and inorganic compounds. It is a prototypical thioamide and has been widely studied for its various applications and effects .
Mechanism of Action
Target of Action
Thioacetamide (TAA) is an organosulfur compound that primarily targets the liver . It is known to induce acute or chronic liver disease (fibrosis and cirrhosis) in experimental animal models . TAA also interacts with cysteine synthase A, which is crucial for its antibacterial activity .
Mode of Action
TAA undergoes a two-step bioactivation mediated by microsomal CYP2E1 to form TAA sulfoxide (TASO), and further to TAA-S,S-dioxide (TASO2), a reactive metabolite that initiates cellular necrosis . This bioactivation exhibits saturation kinetics, with the first (TA to TASO) and second (TASO to TASO2) steps of TA bioactivation showing signs of saturation of CYP2E1 .
Biochemical Pathways
The administration of TAA in rats induces hepatic encephalopathy, metabolic acidosis, increased levels of transaminases, abnormal coagulation, and centrilobular necrosis . The main metabolic pathways associated with these differential metabolites were the purine metabolism, pyrimidine metabolism, aminoacyl tRNA biosynthesis, and glucose metabolism . The main Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment pathways were the Staphylococcus aureus infection, vitamin digestion and absorption, and complement and coagulation cascades .
Pharmacokinetics
TAA-induced liver failure increases metformin plasma exposure by downregulating renal OCT2 and MATE1 expression and function . This suggests that TAA can influence the pharmacokinetics of other drugs, potentially leading to increased plasma exposure.
Result of Action
The administration of TAA results in acute or chronic liver disease, characterized by fibrosis and cirrhosis . It induces hepatic encephalopathy, metabolic acidosis, increased levels of transaminases, abnormal coagulation, and centrilobular necrosis . These are the main features of clinical chronic liver disease, and TAA can precisely replicate the initiation and progression of human liver disease in an experimental animal model .
Action Environment
The action of TAA can be influenced by environmental factors. For instance, a study found that TAA-induced liver fibrosis was exacerbated when combined with a high-fat diet . This suggests that dietary factors can influence the action, efficacy, and stability of TAA.
Biochemical Analysis
Biochemical Properties
Thioacetamide is known to induce acute or chronic liver disease (fibrosis and cirrhosis) in experimental animal models . Its administration in rats induces hepatic encephalopathy, metabolic acidosis, increased levels of transaminases, abnormal coagulation, and centrilobular necrosis . This compound is widely used in classical qualitative inorganic analysis as an in situ source for sulfide ions .
Cellular Effects
This compound exposure in pooled hepatocytes altered several metabolic, signaling, and cellular response pathways . It has been linked to conditions that involve mitochondrial dysfunction (fasting, diabetes, non-alcoholic steatohepatitis, and obesity) . A large number of reactive metabolites that are formed by this compound through metabolism of drugs and pollutants have been demonstrated to cause mitochondrial dysfunction .
Molecular Mechanism
This compound undergoes bioactivation in the liver by the CYP450 2E1 enzyme, resulting in the formation of this compound-S-oxide and this compound-S-dioxide . This compound-S-dioxide induces oxidative stress via lipid peroxidation of the hepatocellular membrane .
Temporal Effects in Laboratory Settings
Long-term high-dose use of this compound not only induces liver damage in experimental animals but also accompanies bone damage, which was neglected for a long time . This compound-induced injuries have a time-dependent effect .
Dosage Effects in Animal Models
The Lrrk2−/− -HE model reported a significantly lower survival rate than the other two models (24% vs. 48%, respectively, p <0.05), with no difference found between the WT-HE and Lrrk2G2019S -HE groups .
Metabolic Pathways
The main metabolic pathways associated with these differential metabolites were the purine metabolism, pyrimidine metabolism, aminoacyl tRNA biosynthesis, and glucose metabolism .
Transport and Distribution
Absorption, distribution, and excretion of drugs are involved in drug transport across the plasma membrane, most of which are mediated by drug transporters . These drug transporters are generally divided into solute carrier (SLC) family and ATP-binding cassette (ABC) family .
Subcellular Localization
Active this compound is present in both the endoplasmic reticulum and mitochondria . The distinct catalytic properties for this compound based on localization may be due to the formation of different functional complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioacetamide is typically synthesized by treating acetamide with phosphorus pentasulfide. The reaction can be represented as follows: [ \text{CH₃C(O)NH₂} + \frac{1}{4} \text{P₄S₁₀} \rightarrow \text{CH₃C(S)NH₂} + \frac{1}{4} \text{P₄S₆O₄} ] This reaction involves the replacement of the oxygen atom in acetamide with a sulfur atom, facilitated by phosphorus pentasulfide .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent decomposition and ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Thioacetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-S-oxide and other reactive oxygen species.
Reduction: It can be reduced to form acetamide and hydrogen sulfide.
Substitution: this compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the sulfur atom under appropriate conditions.
Major Products:
Oxidation: this compound-S-oxide and other sulfur-containing compounds.
Reduction: Acetamide and hydrogen sulfide.
Substitution: Compounds where the sulfur atom is replaced by other functional groups.
Scientific Research Applications
Thioacetamide has numerous applications in scientific research, including:
Chemistry: It is used as a source of sulfide ions in the synthesis of metal sulfides and other sulfur-containing compounds.
Biology: this compound is used to induce liver disease in experimental animal models, allowing researchers to study the progression and treatment of liver conditions.
Medicine: It serves as a model compound to study the hepatotoxic effects and mechanisms of liver injury.
Industry: this compound is used in the vulcanization of rubber and as an additive in various chemical processes
Comparison with Similar Compounds
Acetamide: Similar in structure but lacks the sulfur atom.
Thiourea: Contains a similar thioamide group but has a different overall structure.
Dithioacetic Acid: Another sulfur-containing compound with different chemical properties .
Uniqueness: Thioacetamide is unique due to its ability to serve as a source of sulfide ions and its specific applications in inducing liver disease models. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS/c1-2(3)4/h1H3,(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKQRDCYNOVPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NS, Array | |
Record name | THIOACETAMIDE | |
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DSSTOX Substance ID |
DTXSID9021340 | |
Record name | Thioacetamide | |
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Molecular Weight |
75.14 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Thioacetamide appears as white crystals with a mercaptan odor., Colorless solid; [ICSC] Colorless or yellow solid with a mild odor of mercaptans; [HSDB] White solid; [CAMEO] Colorless crystalline solid with an odor of rotten eggs; [Alfa Aesar MSDS], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992), In ethanol 26.4 g/100 g; sparingly sol in ether, Miscible in benzene, MISCIBLE IN PETROLEUM ETHER, In water, 1.63X10+5 mg/l @ 25 °C., Solubility in water: good | |
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Vapor Pressure |
15.2 [mmHg] | |
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Mechanism of Action |
Multiple injections of thioacetamide ... decrease the synthesis of cytochrome p450b and the amounts of its translatable mRNA., A factor was isolated from /thioacetamide-induced/ fibrogenic rat liver which stimulates collagen synthesis in cultured fibrolblasts without affecting their rate of proliferation., Altered transport of nuclear RNA sequences is an early response to carcinogens. Nuclear envelopes were isolated and assayed for nucleoside triphosphatase (NTPase) activity, on the premise that this enzymatic activity participates in RNA transport. A common feature of the action of ... thioacetamide ... at low doses without significant toxicity, was to increase nuclear envelopes NTPase activity and to increase RNA transport, as assessed by the appearance of rapiidly labeled RNA in the cytoplasm and by in vitro assay. The increases in NTPase were specific for the nuclear envelope fraction, and early toxic effects of higher doses initially masked the increases. The induced increases in nuclear envelope NTPase were long-lived. In contrast, increases in nuclear envelope NTPase were observed only during the regenerative phase of carbon tetrachloride intoxication; the CCl4-induced increase was short-lived and returned promptly to control levels. These changes in NTPase activity were not associated with parallel changes in phosphorylation/dephosphorylation of nuclear envelope proteins. Increases in nuclear envelope NTPase and alterations in RNA transport, without attendant nuclear replication, may relate to altered nuclear RNA restriction. This change in a regulatory phenomenon may make these cells more susceptible to further modification, potentially playing a role in the initiation phase of carcinogenesis. | |
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Color/Form |
Crystals from benzene, Colorless leaflets, Yellow tablets, CRYSTALS FROM ALC, PLATES FROM ETHER | |
CAS No. |
62-55-5, 65680-21-9 | |
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Melting Point |
234 to 237 °F (NTP, 1992), 113-114 °C, 113-116 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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